molecular formula C10H11NO2 B023978 (E)-ethyl 3-(pyridin-2-yl)acrylate CAS No. 70526-11-3

(E)-ethyl 3-(pyridin-2-yl)acrylate

Cat. No. B023978
CAS RN: 70526-11-3
M. Wt: 177.2 g/mol
InChI Key: KLWMOCBNXFKZOS-VOTSOKGWSA-N
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Description

"(E)-ethyl 3-(pyridin-2-yl)acrylate" is a chemical compound with a unique molecular structure and properties, extensively studied in the field of chemistry. Its synthesis and properties are of interest due to their relevance in various chemical applications.

Synthesis Analysis

Synthesis of related compounds has been explored through various methods. One such example includes the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, which was characterized using spectroscopic techniques and quantum chemical calculations (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. These analyses have helped in understanding the structure and interactions within the molecule (Singh et al., 2013).

Chemical Reactions and Properties

Studies have shown that compounds like ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate exhibit strong electrophilic behavior and reactive sites within the molecule, indicating potential for various chemical reactions (Rawat & Singh, 2015).

Physical Properties Analysis

The physical properties of such compounds are characterized by techniques like photoluminescence, showing behavior in specific regions of the spectrum, and detailed through experimental and quantum chemical approaches (Singh, Rawat & Kumar, 2014).

Chemical Properties Analysis

The chemical properties, like electrophilicity and reactivity descriptors, are analyzed to determine the reactive sites and the potential for forming various heterocyclic compounds. This also includes the study of molecular interactions and bonding energies (Singh, Rawat & Kumar, 2014).

Scientific Research Applications

  • Coumarin-fused-coumarins in Organic & Biomolecular Chemistry

    • Summary of Application : Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas . They possess interesting photophysical properties depending on the fused coumarin ring systems .
    • Methods of Application : Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
    • Results or Outcomes : The review highlights previously published reports on the synthetic strategies for structurally diverse coumarin-fused-coumarins .
  • Acrylates/C10-30 Alkyl Acrylate Crosspolymer in Cosmetics

    • Summary of Application : Acrylates/C10-30 Alkyl Acrylate Crosspolymer is a synthetic ingredient that appears in the form of white powder and works to enhance the texture of cosmetic and personal care products . It effectively thickens and stabilizes the formulations that it is added to .
    • Methods of Application : This compound is made by the combination of C10-30 acrylate with monomers of methacrylic acid and acrylic acid . It occurs as a fluffy, white powder and contains a slight acetic odor .
    • Results or Outcomes : Acrylates/C10-30 Alkyl Acrylate Crosspolymer is safe for use in cosmetic and personal care products when added up to concentrations of 30% . It shows no known side effects and works well on all skin types .
  • Reactive Silicones in Industrial Synthesis
    • Summary of Application : Reactive silicones have been used in industrial synthesis for a variety of applications . They were initially developed by James F. Hyde for impregnating and coating glass in the 1930s .
    • Methods of Application : The development of the direct synthesis of organohalosilanes, also known as the Müller–Rochow process, in the 1940s, increased the availability of reactive silicones .
    • Results or Outcomes : The use of reactive silicones in industrial synthesis has expanded over the years due to their versatility and the development of new synthesis methods .
  • Reactive Silicones in Industrial Synthesis
    • Summary of Application : Reactive silicones have been used in industrial synthesis for a variety of applications . They were initially developed by James F. Hyde for impregnating and coating glass in the 1930s .
    • Methods of Application : The development of the direct synthesis of organohalosilanes, also known as the Müller–Rochow process, in the 1940s, increased the availability of reactive silicones .
    • Results or Outcomes : The use of reactive silicones in industrial synthesis has expanded over the years due to their versatility and the development of new synthesis methods .

properties

IUPAC Name

ethyl (E)-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMOCBNXFKZOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(pyridin-2-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Tian, ZY Yang, XS Liang, N Liu… - Angewandte Chemie …, 2020 - Wiley Online Library
Herein, we report that highly chemoselective and enantioselective reduction of 2‐vinyl‐substituted pyridines has been achieved for the first time. The reaction, which uses chiral spiro‐…
Number of citations: 35 onlinelibrary.wiley.com
R Beveridge - 2007 - escholarship.mcgill.ca
The copper-catalyzed synthesis of functionalized pyridines and partially reduced pyridine derivatives has been developed and the results are presented herein. These studies have …
Number of citations: 5 escholarship.mcgill.ca
G Heimgärtner, D Raatz, O Reiser - Tetrahedron, 2005 - Elsevier
An efficient synthesis of (−)-swainsonine and (−)-2,8a-di-epi-swainsonine was developed starting from readily available 2-pyridinecarbaldehyde and 3-hydroxypyridine. In particular, it …
Number of citations: 62 www.sciencedirect.com

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